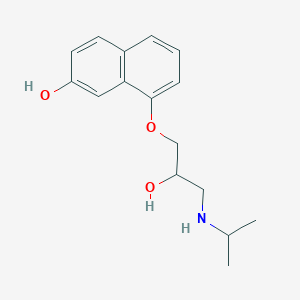

rac 7-Hydroxy Propranolol

Description

BenchChem offers high-quality rac 7-Hydroxy Propranolol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 7-Hydroxy Propranolol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVISZICVBECEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433884 | |

| Record name | 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81907-81-5 | |

| Record name | 7-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxy Propranolol: Physicochemical Properties, Metabolism, and Analytical Considerations

This guide provides a comprehensive technical overview of 7-Hydroxy Propranolol, a significant metabolite of the widely used beta-blocker, propranolol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of 7-Hydroxy Propranolol, its metabolic fate, and the analytical methodologies crucial for its study. Where experimental data is not publicly available, this guide offers scientifically grounded estimations and discusses the underlying principles for these predictions, highlighting areas for future research.

Introduction: The Significance of a Metabolite

Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive metabolism in the body, leading to a variety of metabolites. While 4-hydroxypropranolol is the most studied active metabolite, understanding the complete metabolic profile, including other isomers like 7-Hydroxy Propranolol, is critical for a thorough comprehension of propranolol's overall pharmacological and toxicological effects. This guide focuses specifically on the 7-hydroxy isomer, providing a centralized resource of its known properties and a roadmap for its further investigation.

Chemical and Physical Properties

A fundamental understanding of a molecule's physicochemical properties is paramount for any research and development endeavor. These properties govern its solubility, absorption, distribution, and interaction with biological systems.

Chemical Structure and Identification

-

Chemical Name: 1-(7-hydroxynaphthalen-1-yloxy)-3-(isopropylamino)propan-2-ol

-

Molecular Formula: C₁₆H₂₁NO₃

-

Molecular Weight: 275.34 g/mol

-

CAS Number: 76275-67-7 (for the hydrochloride salt)

Physicochemical Data

| Property | Propranolol | 7-Hydroxy Propranolol (Estimated/Inferred) | Data Source/Justification |

| Melting Point (°C) | 96[1] | Not available. Expected to be higher than propranolol due to the additional hydroxyl group, which can participate in hydrogen bonding. | Inference based on chemical structure. |

| Solubility | 61.7 mg/L in water at 25°C[1] | Expected to have slightly higher aqueous solubility than propranolol due to the polar hydroxyl group. Soluble in organic solvents like methanol and DMSO. | Inference based on chemical structure and general solubility principles. |

| pKa | 9.45 - 9.53 (amine)[1] | Amine pKa: ~9.5 (similar to propranolol). Phenolic pKa: ~9.8-10.2. | The basicity of the secondary amine is unlikely to be significantly affected by the hydroxyl group on the distant naphthalene ring. The phenolic pKa is estimated based on the pKa of 2-naphthol. Online prediction tools can provide more specific estimations[2][3][4]. |

| logP | 3.48[1] | ~2.8 - 3.2 | The addition of a hydroxyl group generally decreases the logP value by increasing hydrophilicity. The exact value can be calculated using various online tools based on molecular fragments or properties[5][6][7][8]. |

Spectroscopic and Analytical Characterization

Accurate identification and quantification of 7-Hydroxy Propranolol in biological matrices and research settings rely on a combination of spectroscopic and analytical techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful tool for the structural confirmation of 7-Hydroxy Propranolol.

-

Expected Exact Mass [M+H]⁺: 276.1594 m/z

-

Key Fragmentation Patterns: The fragmentation of 7-Hydroxy Propranolol in tandem MS (MS/MS) is expected to be similar to other hydroxylated propranolol metabolites. Key losses would include the neutral loss of the isopropylamino side chain and water. The fragmentation of the naphthalene ring system would also provide characteristic ions. High-resolution MS/MS analysis of derivatized 7-hydroxypropranolol glucuronides has been reported, providing detailed fragmentation information[9].

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Expected λmax: Naphthalene derivatives typically exhibit two main absorption bands. For 7-Hydroxy Propranolol, one would expect absorption maxima in the regions of ~220-240 nm and ~280-330 nm . The exact positions and intensities of these bands will be influenced by the solvent and the substitution pattern on the naphthalene ring[1][10][11][12].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for 7-Hydroxy Propranolol are not published. However, the expected chemical shifts can be predicted based on the analysis of propranolol and substituted naphthalenes.

-

¹H NMR:

-

Aromatic Protons: The protons on the naphthalene ring will appear in the downfield region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns being characteristic of the 1,7-disubstitution pattern.

-

Aliphatic Protons: The protons of the propanolamine side chain will resonate in the upfield region (δ 1.0-4.5 ppm). The isopropyl methyl groups will appear as a doublet, and the methine and methylene protons will show complex splitting patterns due to coupling with each other and the adjacent nitrogen and oxygen atoms.

-

-

¹³C NMR:

-

Aromatic Carbons: The ten carbons of the naphthalene ring will have distinct chemical shifts in the aromatic region (δ 110-160 ppm), with the carbons bearing the hydroxyl and ether linkages being the most deshielded.

-

Aliphatic Carbons: The carbons of the side chain will appear in the upfield region (δ 20-75 ppm).

-

Metabolism and Pharmacokinetics

7-Hydroxy Propranolol is a product of the phase I metabolism of propranolol, which is then further metabolized in phase II.

Metabolic Pathway

Propranolol is extensively metabolized by cytochrome P450 (CYP) enzymes in the liver. Ring hydroxylation is a major metabolic pathway, leading to the formation of 4-, 5-, and 7-hydroxypropranolol. CYP2D6 is the primary enzyme responsible for the formation of 4-hydroxypropranolol, while other CYP isoforms are likely involved in the formation of the 5- and 7-hydroxy metabolites[13].

Following its formation, 7-Hydroxy Propranolol undergoes phase II metabolism, primarily through glucuronidation. Several UDP-glucuronosyltransferase (UGT) enzymes have been shown to be involved in the glucuronidation of 7-Hydroxy Propranolol, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2[9].

Caption: Metabolic pathway of propranolol to 7-Hydroxy Propranolol and its subsequent glucuronidation.

Pharmacokinetics

Specific pharmacokinetic parameters for 7-Hydroxy Propranolol, such as its elimination half-life and volume of distribution, have not been reported. As a metabolite, its pharmacokinetic profile is intrinsically linked to that of the parent drug, propranolol. Propranolol itself has a half-life of 3-6 hours[14]. The half-life of its metabolites is generally expected to be in a similar range or shorter, as they are typically more polar and more readily eliminated.

Analytical Methodology: A Validated Approach

The quantification of 7-Hydroxy Propranolol in biological matrices is essential for pharmacokinetic and metabolism studies. A 2D-LC/MS/MS method has been developed for the simultaneous analysis of propranolol and its hydroxy metabolites in human urine[15].

Sample Preparation

-

Sample Collection: Collect urine samples and store them at -20°C until analysis.

-

Dilution: Dilute 200 µL of urine with 800 µL of methanol.

-

Centrifugation: Centrifuge the diluted sample at high speed (e.g., 6,484 x g) for 10 minutes to precipitate proteins.

-

Supernatant Collection: Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A two-dimensional liquid chromatography system coupled to a tandem mass spectrometer.

-

First Dimension (Achiral Separation):

-

Column: Agilent Poroshell 120 Phenyl-Hexyl, 2.1 × 100 mm, 2.7 µm.

-

Mobile Phase A: 10 mM ammonium formate in water, pH 3.

-

Mobile Phase B: Methanol.

-

Gradient: A suitable gradient to separate the parent drug from its metabolites.

-

-

Second Dimension (Chiral Separation):

-

Column: A chiral stationary phase column to separate the (R)- and (S)-enantiomers of 7-Hydroxy Propranolol.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for the quantification of 7-Hydroxy Propranolol. For hydroxylated propranolol metabolites, a common transition is m/z 276.2 → 116.1[15].

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 3. chemaxon.com [chemaxon.com]

- 4. acdlabs.com [acdlabs.com]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. photochemcad.com [photochemcad.com]

- 13. ClinPGx [clinpgx.org]

- 14. scielo.br [scielo.br]

- 15. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of 7-Hydroxypropranolol: An In-Depth Technical Guide

Abstract

Propranolol, a cornerstone non-selective beta-adrenergic antagonist, undergoes extensive hepatic metabolism, leading to the formation of several metabolites that may contribute to its overall pharmacological and toxicological profile.[1][2] Among these are the naphthyl-hydroxylated derivatives, including 4-hydroxypropranolol (4-OHP), 5-hydroxypropranolol (5-OHP), and 7-hydroxypropranolol (7-OHP). While 4-OHP is well-characterized and known to be an active metabolite, the pharmacological identity of 7-OHP has remained largely undefined. This technical guide synthesizes the current scientific understanding of 7-hydroxypropranolol, detailing its metabolic origins, pharmacokinetic fate, and the current—though incomplete—knowledge of its pharmacodynamic activity. We provide field-proven experimental protocols for its characterization and discuss the causality behind these methodological choices, offering a robust framework for researchers in pharmacology and drug development.

Introduction: The Metabolic Landscape of Propranolol

Propranolol is a widely prescribed medication for a range of cardiovascular diseases.[1][3] Its therapeutic action is primarily derived from its antagonism of β1 and β2-adrenergic receptors. Following oral administration, propranolol is subject to significant first-pass metabolism in the liver, which dictates its bioavailability and generates a complex array of metabolites.[4] The three principal metabolic pathways are:

-

Naphthyl Ring Hydroxylation: An oxidative process leading to the formation of hydroxylated metabolites.

-

N-Deisopropylation: Removal of the isopropyl group from the side chain.[5]

-

Glucuronidation: Direct conjugation of the parent drug or its phase I metabolites.[5]

Ring hydroxylation is a critical pathway catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[4][5][6] This reaction yields three main isomers: 4-OHP, the most abundant, followed by 5-OHP and 7-OHP.[1] The structural integrity of the amino-alcohol side chain in these metabolites suggests a retained potential for beta-blocking activity, making their individual characterization imperative for a complete understanding of propranolol's effects.[1][7]

Metabolic Formation and Pharmacokinetics of 7-Hydroxypropranolol

Phase I Metabolism: The Role of CYP2D6

The generation of 7-OHP from propranolol is a Phase I metabolic reaction. The primary enzyme responsible for this hydroxylation of the naphthalene ring is CYP2D6, a highly polymorphic enzyme known for its significant role in the metabolism of approximately 25% of clinically used drugs.[1][5][8] While CYP1A2 is mainly involved in N-desisopropylation, CYP2D6 is the key driver for ring oxidation.[5][6] The formation of 7-OHP is a minor branch of this pathway compared to the production of 4-OHP.

Phase II Metabolism: Glucuronidation of 7-OHP

Following its formation, 7-OHP undergoes Phase II metabolism, primarily through glucuronidation. This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which attach a hydrophilic glucuronic acid moiety to the metabolite, facilitating its excretion in urine.[1]

Comprehensive reaction phenotyping has identified a broad range of UGT enzymes capable of metabolizing 7-OHP.[1] This promiscuity is a key feature of its pharmacokinetic profile. While both the aromatic hydroxyl group on the naphthalene ring and the aliphatic hydroxyl group on the side chain can be glucuronidated in vitro, studies of human urine samples indicate that aromatic-linked glucuronidation is the preferred physiological pathway.[1][7]

| Metabolite | UGT Isoforms Involved in Glucuronidation |

| 5-Hydroxypropranolol | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, UGT2A2[1][9] |

| 7-Hydroxypropranolol | UGT1A1, UGT1A3, UGT1A6 , UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, UGT2A2[1][7] |

| Table 1: UGT Enzyme Phenotyping for Hydroxypropranolol Metabolites. Note the broad overlap and the additional involvement of UGT1A6 in 7-OHP metabolism. |

Pharmacodynamic Profile: An Unanswered Question

The primary determinant of beta-blocking activity for propranolol and its analogues is the unaltered 1-(isopropylamino)-3-aryloxy-2-propanol side chain.[1][7] This structural feature is responsible for the crucial hydrogen bonding and hydrophobic interactions within the binding pocket of beta-adrenergic receptors.[10]

Because metabolites like 4-OHP, 5-OHP, and 7-OHP retain this side chain, they are presumed to possess some degree of beta-blocking activity.[1][7] Indeed, 4-OHP is known to be equipotent to propranolol itself. However, despite its structural potential, the pharmacological activity of 7-OHP is currently unknown , as reported in recent literature.[1] There is a critical gap in the scientific record regarding its receptor binding affinity, potency, and functional effects at beta-adrenergic receptors. This lack of data prevents a full assessment of its contribution to the therapeutic or adverse effects of propranolol.

Sources

- 1. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ClinPGx [clinpgx.org]

- 6. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Propranolol is a mechanism‐based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6‐transgenic mice: Effects on activity and drug responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to Investigating the Vasodilator Activity of 7-Hydroxy Propranolol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Propranolol, a first-generation, non-selective beta-adrenergic antagonist, has been a cornerstone in cardiovascular therapy for decades.[1][2] Its clinical efficacy is primarily attributed to its blockade of β1 and β2 adrenergic receptors, leading to reduced heart rate, myocardial contractility, and blood pressure.[3][4] However, the pharmacological landscape of propranolol extends beyond the parent compound to its active metabolites. Propranolol undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes (CYP2D6, CYP1A2), yielding hydroxylated metabolites such as 4-hydroxypropranolol (4-OHP), 5-hydroxypropranolol (5-OHP), and 7-hydroxypropranolol (7-OHP).[2][5] While 4-OHP is known to retain beta-blocking activity, the specific pharmacological profile of 7-OHP, particularly its vascular effects, remains largely uncharacterized.[5] This guide provides a comprehensive experimental framework for senior application scientists to systematically investigate the potential vasodilator activity of 7-Hydroxy Propranolol. We will detail the requisite in vitro methodologies, from initial vascular reactivity screening to the elucidation of underlying molecular mechanisms, grounding each step in established pharmacological principles.

Introduction: The Rationale for Investigating Metabolite Activity

The therapeutic action of many drugs is influenced by the bioactivity of their metabolites. In the case of propranolol, the parent drug's non-selective beta-blockade can lead to undesirable effects, such as vasoconstriction in certain vascular beds due to the unopposed action of alpha-adrenergic receptors following β2 receptor blockade.[3][4] This contrasts sharply with third-generation beta-blockers like carvedilol and nebivolol, which possess intrinsic vasodilating properties that contribute to their favorable hemodynamic and metabolic profiles.[6][7]

The central hypothesis of this guide is that 7-Hydroxy Propranolol (7-OHP) may possess direct vasodilator properties, independent of beta-receptor blockade, potentially through modulation of key endothelial or vascular smooth muscle signaling pathways. Uncovering such activity could reframe our understanding of propranolol's overall therapeutic effect and open new avenues for drug development.

The initial formation of 7-OHP from its parent compound is a critical first step in its biological journey.

Foundational Concepts: Mechanisms of Vasodilation

Vascular tone is a tightly regulated balance between vasoconstrictor and vasodilator signals acting on vascular smooth muscle cells (VSMCs).[8] Endothelial cells are critical mediators of vasodilation.[9] Any investigation into a novel vasodilator must consider several primary signaling pathways.

The Nitric Oxide-Soluble Guanylate Cyclase (NO-sGC) Pathway

This is the canonical endothelium-dependent vasodilation pathway.[10] Endothelial nitric oxide synthase (eNOS) produces nitric oxide (NO) from L-arginine.[11] NO, a diffusible gas, travels to adjacent VSMCs and activates soluble guanylate cyclase (sGC).[12] sGC catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), leading to a decrease in intracellular Ca2+ and subsequent muscle relaxation (vasodilation).[13]

Other Key Pathways

-

Prostacyclin (PGI2) Pathway: Endothelial cells can produce PGI2, which acts on VSMC receptors to increase cyclic adenosine monophosphate (cAMP), also promoting relaxation.[9]

-

Potassium (K+) Channels: Activation of K+ channels in the VSMC membrane leads to hyperpolarization, which closes voltage-gated Ca2+ channels, reduces Ca2+ influx, and causes relaxation.[14]

-

Direct Calcium (Ca2+) Channel Blockade: Compounds can directly block L-type calcium channels on VSMCs, preventing the influx of Ca2+ required for contraction.[15]

Experimental Framework for Assessing Vasodilator Activity

A tiered, logical workflow is essential for definitively characterizing the vascular effects of 7-OHP. This framework ensures that each experimental phase provides the foundation for the next, creating a self-validating system.

Phase 1: In Vitro Vascular Reactivity Screening

Objective: To determine if 7-OHP induces concentration-dependent relaxation in isolated arterial segments.

Causality Behind Experimental Choices:

-

Model: The isolated rat thoracic aorta is a robust and widely used model for studying vascular reactivity.[16] Its size and responsiveness are ideal for organ bath studies.

-

Pre-constriction Agent: Phenylephrine (PE), a selective α1-adrenergic agonist, is used to induce a stable, submaximal contraction. This provides a consistent level of vascular tone against which relaxation can be accurately measured. The goal is to achieve ~80% of the maximal contraction induced by potassium chloride (KCl).

Step-by-Step Protocol:

-

Tissue Preparation:

-

Humanely euthanize a male Wistar rat (250-300g) in accordance with institutional animal care guidelines.

-

Excise the thoracic aorta and immediately place it in ice-cold Krebs-Henseleit (K-H) buffer, aerated with 95% O2 / 5% CO2.

-

Carefully clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm rings.

-

-

Mounting:

-

Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath containing K-H buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15 minutes.

-

Confirm tissue viability by inducing a contraction with 60 mM KCl.

-

After washout and return to baseline, assess endothelial integrity by inducing relaxation with Acetylcholine (ACh, 1 µM) in a ring pre-constricted with Phenylephrine (PE, 1 µM). A relaxation of >80% confirms intact endothelium.[16]

-

-

Dose-Response Curve Generation:

-

After washing out the ACh, allow the tissue to re-equilibrate.

-

Induce a stable contraction with PE (1 µM).

-

Once the contraction plateau is reached, add 7-OHP cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M).

-

Record the relaxation at each concentration until a maximal effect is observed or the highest concentration is reached.

-

Phase 2: Mechanistic Elucidation Studies

Objective: To identify the signaling pathway(s) responsible for 7-OHP-induced vasodilation.

Causality Behind Experimental Choices: This phase relies on the principle of pharmacological antagonism. By pre-incubating the aortic rings with specific inhibitors of key vasodilation pathways, we can observe if the relaxant effect of 7-OHP is diminished. A significant reduction (rightward shift) in the dose-response curve implicates the inhibited pathway.

Step-by-Step Protocols:

For each protocol below, the general procedure from Phase 1 is followed. The key difference is the 30-minute pre-incubation with a specific inhibitor before adding PE. A parallel control experiment (without inhibitor) must be run for comparison.

-

Role of the Endothelium:

-

Procedure: Mechanically remove the endothelium from a set of aortic rings by gently rubbing the intimal surface with a forceps tip.[16]

-

Validation: Confirm the absence of endothelium by observing a lack of relaxation (<10%) to ACh (1 µM).

-

Rationale: If the vasodilator effect of 7-OHP is significantly reduced in denuded rings compared to intact rings, it is an endothelium-dependent effect.

-

-

Involvement of the NO-sGC Pathway:

-

eNOS Inhibition: Pre-incubate endothelium-intact rings with Nω-nitro-L-arginine methyl ester (L-NAME, 100 µM), a competitive inhibitor of nitric oxide synthase (eNOS).[8]

-

sGC Inhibition: Pre-incubate endothelium-intact rings with 1H-[1][2][5]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ, 10 µM), a specific inhibitor of soluble guanylate cyclase.[8]

-

Rationale: If L-NAME or ODQ attenuates 7-OHP-induced relaxation, it implicates the NO-sGC-cGMP pathway.

-

-

Involvement of K+ Channels:

-

Procedure: Pre-incubate rings with specific K+ channel blockers. For example, Glibenclamide (10 µM) for ATP-sensitive K+ channels (KATP).[8]

-

Rationale: Attenuation of relaxation by a specific K+ channel blocker points to the involvement of that channel type in causing hyperpolarization.

-

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. Relaxation should be expressed as a percentage of the pre-contraction induced by phenylephrine.

Table 1: Hypothetical Dose-Response Data for 7-Hydroxy Propranolol

| Parameter | Control (Intact Endothelium) | After L-NAME (100 µM) | Endothelium-Denuded |

|---|---|---|---|

| Emax (% Relaxation) | 95.2 ± 4.1 | 45.7 ± 3.8* | 42.1 ± 5.2* |

| EC50 (µM) | 12.5 | 48.9* | 55.3* |

*Note: Data are presented as Mean ± SEM. p < 0.05 vs. Control. Data are hypothetical.

Interpretation:

-

Emax: The maximum relaxation effect achieved. A significant decrease in Emax suggests the inhibited pathway is crucial for the full effect.

-

EC50: The concentration required to achieve 50% of the maximal effect. An increase in the EC50 value (a rightward shift in the dose-response curve) indicates a decrease in potency, suggesting the inhibited pathway contributes to the compound's effect.

-

In the hypothetical data above: The significant reduction in Emax and increase in EC50 after both L-NAME treatment and endothelium removal would strongly suggest that the vasodilator activity of 7-OHP is primarily dependent on the endothelial nitric oxide pathway.

Table 2: Summary of Mechanistic Inhibitors and Their Targets

| Inhibitor | Concentration | Primary Target | Pathway Investigated |

|---|---|---|---|

| L-NAME | 100 µM | Nitric Oxide Synthase (eNOS) | Nitric Oxide Synthesis |

| ODQ | 10 µM | Soluble Guanylate Cyclase (sGC) | NO Receptor/cGMP Production |

| Glibenclamide | 10 µM | ATP-sensitive K+ channels | K+ Channel-mediated Hyperpolarization |

| Diltiazem | 1 µM | L-type Voltage-gated Ca2+ channels | Direct Ca2+ Influx Blockade |

Conclusion and Future Directions

This guide outlines a rigorous, field-proven framework for the initial characterization of the vasodilator properties of 7-Hydroxy Propranolol. By progressing from broad screening to specific mechanistic inquiries, researchers can build a robust data package to define the compound's vascular pharmacology. Positive in vitro findings would warrant progression to more complex models, including:

-

Studies in resistance arteries: To determine if the effects translate to smaller vessels that are more critical for blood pressure regulation.

-

In vivo studies: Administering 7-OHP to animal models (e.g., spontaneously hypertensive rats) to measure direct effects on systemic blood pressure.

-

Comparative studies: Directly comparing the vascular effects of 7-OHP to its parent compound, propranolol, and its other major metabolite, 4-OHP.

The elucidation of a direct vasodilator mechanism for 7-OHP would be a significant finding, adding a new layer of complexity to the pharmacology of one of the world's most prescribed drug classes and potentially identifying a novel therapeutic lead.

References

- Propranolol and its Mechanism of Action. (n.d.). Open Access Journals.

- Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. (2023). National Institutes of Health (NIH).

- Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca 2+ -eNOS Signaling, Oxidative Stress, and Inflammation. (n.d.). MDPI.

- Propranolol. (n.d.). Wikipedia.

- Clinical pharmacology of vasodilatory beta-blocking drugs. (n.d.). PubMed.

- Nitric Oxide in the Vasculature: Where Does It Come From and Where Does It Go? A Quantitative Perspective. (n.d.). National Institutes of Health (NIH).

- Vasodilator Activity of Compounds Isolated from Plants Used in Mexican Traditional Medicine. (2018). MDPI.

- β-blockers and metabolic modulation: unraveling the complex interplay with glucose metabolism, inflammation and oxidative stress. (2024). PubMed Central.

- Metabolic Properties of Vasodilating β Blockers: Management Considerations for Hypertensive Diabetic Patients and Patients With the Metabolic Syndrome. (n.d.). PubMed Central.

- Diversity in Mechanisms of Endothelium-Dependent Vasodilation in Health and Disease. (n.d.). National Institutes of Health (NIH).

- Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. (n.d.). National Institutes of Health (NIH).

- Nitric Oxide. (n.d.). CV Physiology.

- Propranolol. (n.d.). PubChem.

- Beta-Adrenoceptor Antagonists (Beta-Blockers). (n.d.). CV Pharmacology.

- Nitrodilators and Soluble Guanylyl Cyclase Activators. (n.d.). CV Physiology.

- Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. (n.d.). MDPI.

- Endothelium Dependent Vasodilation Part 1. (2015). YouTube.

- Endothelium-Dependent Regulation of Vascular Tone. (n.d.). NCBI.

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Propranolol - Wikipedia [en.wikipedia.org]

- 3. Clinical pharmacology of vasodilatory beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 5. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-blockers and metabolic modulation: unraveling the complex interplay with glucose metabolism, inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Properties of Vasodilating β Blockers: Management Considerations for Hypertensive Diabetic Patients and Patients With the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Diversity in Mechanisms of Endothelium-Dependent Vasodilation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endothelium-Dependent Regulation of Vascular Tone - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CV Physiology | Nitric Oxide [cvphysiology.com]

- 12. Nitric Oxide in the Vasculature: Where Does It Come From and Where Does It Go? A Quantitative Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CV Pharmacology | Nitrodilators and Soluble Guanylyl Cyclase Activators [cvpharmacology.com]

- 14. mdpi.com [mdpi.com]

- 15. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Analytical method development for propranolol and metabolites

Application Note & Protocol

Topic: High-Throughput Bioanalytical Method Development for Propranolol and its Key Metabolites Using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals in pharmaceutical, clinical, and toxicological laboratories.

Introduction: The Analytical Imperative for Propranolol

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1] Beyond its primary indications, it is also prescribed for conditions like migraine and anxiety.[2] Following oral administration, propranolol undergoes extensive first-pass metabolism in the liver, leading to the formation of numerous metabolites. The quantitative analysis of propranolol and its primary metabolites in biological matrices like plasma and urine is critical for a wide range of studies, including pharmacokinetics (PK), bioequivalence (BE), drug-drug interaction, and therapeutic drug monitoring.

The two most significant phase I metabolites are 4-hydroxypropranolol (M1), which is pharmacologically active and equipotent to the parent drug, and N-desisopropylpropranolol (M2), which is less active.[3][4] Given the pharmacological activity of 4-hydroxypropranolol, its simultaneous quantification alongside the parent drug is often necessary to build a comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profile.[4]

This application note provides a detailed guide for the development and validation of a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of propranolol, 4-hydroxypropranolol, and N-desisopropylpropranolol in human plasma. We will explore the rationale behind critical methodological choices, from sample preparation to mass spectrometric detection, and provide step-by-step protocols suitable for high-throughput analysis.

Propranolol Metabolism Overview

Propranolol is metabolized through three primary pathways: aromatic hydroxylation (primarily at the 4-position), N-dealkylation, and direct glucuronidation. Aromatic hydroxylation to form 4-hydroxypropranolol is a major pathway.[4] N-desisopropylation results in the formation of N-desisopropylpropranolol.[3] These phase I metabolites can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, before excretion.[4]

Sources

- 1. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: A Comprehensive Guide to Metabolite Profiling of Propranolol Using Mass Spectrometry

Introduction

Propranolol is a widely prescribed non-selective beta-adrenergic receptor antagonist used in the management of various cardiovascular conditions, including hypertension, angina pectoris, and certain types of irregular heart rhythms.[1][2] Beyond its primary indications, it has found applications in treating performance anxiety, essential tremors, and migraine prevention.[1] The clinical efficacy and safety of propranolol are significantly influenced by its extensive metabolism, which exhibits considerable inter-individual variability.[2] Understanding the metabolic fate of propranolol is, therefore, crucial for optimizing therapeutic outcomes and minimizing adverse effects.

Metabolite profiling, the systematic identification and quantification of all metabolites of a parent drug, provides critical insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the cornerstone of metabolite profiling studies due to its high sensitivity, specificity, and throughput.[3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of LC-MS/MS for the comprehensive metabolite profiling of propranolol. We will delve into the underlying principles, provide step-by-step protocols, and discuss data interpretation strategies, all grounded in established scientific literature and best practices.

The Metabolic Landscape of Propranolol

Propranolol is extensively metabolized in the liver, with only a small fraction of the parent drug excreted unchanged.[1] The metabolic pathways are diverse and primarily involve three main routes: ring oxidation, side-chain oxidation, and direct glucuronidation.[1]

-

Ring Oxidation: This pathway, predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, leads to the formation of 4-hydroxypropranolol. This metabolite is pharmacologically active, contributing to the overall therapeutic effect of the drug.

-

Side-Chain Oxidation: This process involves N-dealkylation to form N-desisopropylpropranolol, a reaction mainly mediated by CYP1A2. This metabolite can be further oxidized to form naphthoxylactic acid.[6]

-

Glucuronidation: Propranolol can also undergo direct conjugation with glucuronic acid to form propranolol glucuronide.

The activity of the CYP2D6 and CYP1A2 enzymes can vary significantly among individuals due to genetic polymorphisms, leading to differences in drug clearance and response.[7] Therefore, a robust analytical method to quantify both the parent drug and its key metabolites is essential for pharmacokinetic and pharmacogenomic studies.

Sources

- 1. Propranolol - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolite profiling study of propranolol in rat using LC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multiple pathways of propranolol's metabolism are inhibited by debrisoquin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

Troubleshooting & Optimization

Improving conversion and selectivity in propranolol synthesis

A Guide for Researchers on Optimizing Conversion and Selectivity

Welcome to the technical support center for propranolol synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you, as researchers and drug development professionals, face in the lab. The goal is to empower you with the knowledge to not only execute the synthesis but to troubleshoot and optimize it for higher conversion rates and better selectivity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the real-world problems encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard, most common synthetic route for racemic propranolol?

The most widely employed and cost-effective method for synthesizing racemic propranolol is a two-step process.[1] It begins with the reaction of 1-naphthol with epichlorohydrin to form a key intermediate, 1-(naphthalen-1-yloxy)-2,3-epoxypropane (a glycidyl ether). This is followed by the nucleophilic opening of the epoxide ring by isopropylamine to yield propranolol.[1][2]

The causality behind this choice is the high reactivity of the epoxide ring and the commercial availability of the starting materials.[3][4] The first step is typically base-catalyzed, where the base deprotonates the phenolic hydroxyl group of 1-naphthol, creating a potent nucleophile (naphthoxide) that attacks the epichlorohydrin. The second step leverages the nucleophilicity of the amine to open the strained epoxide ring.

Caption: Standard two-step synthesis pathway for racemic propranolol.

Troubleshooting Guide: Conversion & Purity Issues

This section addresses specific problems that can arise during the synthesis, leading to low yields or impure products.

Stage 1: Glycidyl Ether Formation (1-Naphthol + Epichlorohydrin)

Low conversion in the first step is a common hurdle, often stemming from suboptimal reaction conditions. Traditional methods have reported yields around 53%, indicating significant room for improvement.[2] Let's break down the critical parameters.

-

Causality & Explanation: The reaction is a Williamson ether synthesis. The rate-limiting step is the nucleophilic attack of the naphthoxide ion on epichlorohydrin. If the naphthol is not efficiently deprotonated or if the reaction conditions favor side reactions, the conversion will suffer.

-

Troubleshooting Steps:

-

Base Selection and Stoichiometry: An inadequate amount or type of base is a primary culprit. A strong base is needed to deprotonate the phenol.

-

Protocol: Instead of just a catalytic amount, start with at least 1.0-1.2 equivalents of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). Some optimized procedures use a milder base like triethylamine (Et3N), which can reduce side reactions.[2]

-

Validation: Monitor the disappearance of 1-naphthol using Thin Layer Chromatography (TLC). A persistent spot for 1-naphthol after several hours indicates a problem with deprotonation or reactivity.

-

-

Solvent Choice: The solvent influences the solubility of the reactants and the reactivity of the nucleophile.

-

Protocol: While some protocols use ethanol/water mixtures[3], aprotic polar solvents like DMF or acetonitrile can enhance the rate of SN2 reactions. However, for industrial safety and cost, solvents like methyl isobutyl ketone (MIBK) have shown promise.[5]

-

Validation: If your reactants are not fully dissolved, you will see poor conversion. Ensure you have a homogenous reaction mixture at the reaction temperature.

-

-

Temperature Control: Excessively high temperatures can lead to polymerization of epichlorohydrin or other side reactions.

-

Protocol: Instead of pushing the temperature to 80-100°C as in some older methods[2], try a more controlled temperature range of 60-65°C.[2] This provides enough energy to overcome the activation barrier without promoting significant byproduct formation.

-

Validation: Use TLC to monitor for the appearance of unknown spots at higher temperatures compared to your target intermediate spot.

-

-

| Parameter | Traditional Condition | Optimized Condition | Rationale for Change |

| Temperature | 80-100 °C[2] | 60-65 °C[2] | Reduces side reactions and epichlorohydrin polymerization. |

| Base | Alkaline Environment | 1.0-1.2 eq. KOH or Et3N[2][5] | Ensures complete deprotonation of 1-naphthol. |

| Molar Ratio | Variable | 1-Naphthol : Epichlorohydrin (1:1.5 to 1:4)[2] | Using excess epichlorohydrin drives the reaction to completion. |

| Solvent | Ethanol/Water[3] | MIBK, Toluene[2][5] | Aprotic or less protic solvents can enhance SN2 reaction rates. |

Stage 2: Amination (Epoxide Opening)

A low yield in the second step often points to issues with the ring-opening reaction or the work-up and purification process.

-

Causality & Explanation: The reaction involves the nucleophilic attack of isopropylamine on one of the carbon atoms of the epoxide ring. The reaction's efficiency depends on the amine's concentration, temperature, and the prevention of byproduct formation (e.g., di-alkylation of the amine).

-

Troubleshooting Steps:

-

Molar Ratio of Isopropylamine: Using a stoichiometric amount of isopropylamine can lead to incomplete reaction.

-

Protocol: Use a significant excess of isopropylamine (e.g., 3 to 6 molar equivalents).[2] This serves a dual purpose: it acts as the nucleophile and often as the solvent, ensuring high concentration and driving the reaction towards the product.

-

Validation: Monitor the disappearance of the glycidyl ether intermediate by TLC. If the reaction stalls, the amount of amine may be insufficient.

-

-

Temperature and Pressure: Isopropylamine is volatile. Running the reaction at atmospheric pressure and elevated temperatures can lead to the loss of this reactant.

-

Protocol: Conduct the reaction in a sealed vessel or under reflux to maintain the concentration of isopropylamine. A temperature of 40-80°C is typically sufficient.[2]

-

Validation: If you notice a significant pressure buildup (if in a sealed vessel) or rapid loss of solvent volume (if under reflux), your temperature may be too high or your condenser inefficient.

-

-

Purification and Isolation: Propranolol is a basic compound and can be lost during aqueous work-ups if the pH is not controlled.

-

Protocol: After the reaction, distill off the excess isopropylamine. Dissolve the residue in a suitable organic solvent. To purify, you can perform an acid-base extraction. Alternatively, recrystallization is a powerful technique. A mixed solvent system like toluene/cyclohexane has been shown to be effective for obtaining pure propranolol.[2]

-

Validation: Check the purity of your crude and recrystallized product by HPLC. A significant increase in the area of the main peak indicates successful purification.

-

-

Caption: Workflow for chiral resolution via diastereomeric salt formation.

References

- Title: Synthesis method and application of propranolol.

-

Title: Facile Synthesis of Propranolol and Novel Derivatives. Source: Journal of Chemistry, vol. 2020. URL: [Link]

-

Title: Facile Synthesis of Propranolol and Novel Derivatives. Source: ResearchGate (preprint/publication). URL: [Link]

-

Title: Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Source: Oriental Journal of Chemistry. URL: [Link]

-

Title: Propranolol | PDF | Organic Synthesis. Source: Scribd (hosting a publication from Organic Process Research & Development). URL: [Link]

-

Title: Propranolol. Source: PubChem, National Institutes of Health. URL: [Link]

-

Title: Propranolol resolution using enantioselective biphasic systems. Source: ResearchGate (preprint/publication). URL: [Link]

-

Title: PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Source: Gpatindia. URL: [Link]

Sources

- 1. PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

Technical Support Center: Purification of Propranolol Derivatives

Welcome to the technical support center for the purification of propranolol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these aryloxypropanolamine compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategies.

Section 1: The Chiral Challenge - Separating Enantiomers

The stereocenter in the propanolamine side chain is a critical feature of propranolol and its derivatives. Since enantiomers can have vastly different pharmacological effects, achieving excellent chiral separation is often the most significant purification hurdle.[1][2] The S(-) isomer of propranolol, for instance, is known to be the active β-adrenergic blocker.[1][2]

Frequently Asked Questions (FAQs): Chiral HPLC

Q1: My chiral HPLC is showing poor resolution (Rs < 1.5) or co-elution of enantiomers. What are the primary causes?

A1: Poor resolution in chiral HPLC is typically a multifactorial issue stemming from suboptimal interactions between your analyte and the Chiral Stationary Phase (CSP). The primary causes are:

-

Incorrect Mobile Phase Composition: The choice and ratio of the organic modifier (e.g., ethanol, isopropanol) and the basic additive (e.g., diethylamine, ammonia) are critical.[1] These components directly influence the hydrogen bonding, dipole-dipole, and π-π interactions that govern chiral recognition.[3] An incorrect polarity can either prevent the enantiomers from interacting sufficiently with the CSP or cause them to bind too strongly, leading to broad, overlapping peaks.

-

Inappropriate CSP Selection: Not all CSPs are suitable for all molecules. The shape and functionality of the chiral selector on the stationary phase must be complementary to your propranolol derivative. For aryloxypropanolamines, polysaccharide-based (e.g., cellulose, amylose) and macrocyclic glycopeptide (e.g., vancomycin-based) phases are often successful.[3][4]

-

Suboptimal Temperature: Enantiomeric separations are enthalpy-driven processes.[3] Increasing the column temperature generally decreases retention time but can also reduce resolution. A systematic study of temperature (e.g., 15°C to 40°C) is often necessary to find the sweet spot between analysis time and separation efficiency.[5]

-

Flow Rate: While less impactful than mobile phase, an excessively high flow rate can reduce the time available for the enantiomers to equilibrate with the CSP, leading to peak broadening and lower resolution.

Q2: How do I choose the right Chiral Stationary Phase (CSP) for my novel propranolol derivative?

A2: A logical, screening-based approach is most effective.

-

Start with Proven Winners: For propranolol and related β-blockers, polysaccharide-based CSPs like amylose and cellulose derivatives (e.g., Chiralpak AD-H, Lux Cellulose-1) are excellent starting points.[3][6] They offer a versatile combination of grooves and cavities that promote chiral recognition through hydrogen bonding and π-π interactions.

-

Consider Macrocyclic Glycopeptide Phases: CSPs like Chirobiotic V are also highly effective, particularly in polar organic or reversed-phase modes.[4] They provide multiple interaction sites, including ion-exchange capabilities, which can be beneficial for the basic amine in the propranolol scaffold.

-

Evaluate Derivatization: If direct separation fails, consider pre-column derivatization with a chiral reagent like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[7] This creates diastereomers that are often much easier to separate on a standard achiral column (e.g., C18). This method has the added benefit of enhancing UV or fluorescence detection.[7]

Troubleshooting Chiral HPLC Separations

| Problem | Primary Cause | Recommended Solution |

| Poor Resolution (Rs < 1.5) | Suboptimal mobile phase | Systematically vary the alcohol modifier (e.g., ethanol vs. isopropanol) and its concentration. Optimize the concentration of the basic additive (e.g., 0.1% to 0.3% DEA).[1] |

| Peak Tailing | Secondary interactions with silica | Ensure a basic modifier (e.g., diethylamine) is present in the mobile phase to mask residual silanols.[1][3] |

| No Separation | Incorrect CSP or mobile phase mode | Screen a different class of CSP (e.g., switch from polysaccharide to macrocyclic). Try a different elution mode (e.g., normal phase vs. polar organic).[6] |

| Inconsistent Retention Times | Temperature fluctuations, mobile phase instability | Use a column thermostat to maintain a constant temperature.[5] Prepare fresh mobile phase daily. |

Experimental Protocol: Chiral HPLC Method Development

-

CSP Selection: Begin with a proven column, such as a Chiralpak IA or Lux Cellulose-1.

-

Initial Mobile Phase Screening:

-

Prepare a stock solution of your racemic propranolol derivative at ~1 mg/mL in mobile phase.

-

Start with a mobile phase of n-heptane/ethanol/diethylamine (80/20/0.1 v/v/v).[1]

-

Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

-

Inject the sample and monitor the chromatogram (typically around 290 nm for the naphthalene chromophore).[8]

-

-

Optimization:

-

If no separation: Change the alcohol modifier to isopropanol.

-

If poor resolution: Systematically adjust the ratio of heptane to alcohol (e.g., 90/10, 85/15, 70/30). A lower alcohol content generally increases retention and may improve resolution.

-

Adjust Additive: If peak shape is poor, slightly increase the diethylamine concentration (e.g., to 0.2%).

-

-

Validation: Once baseline separation is achieved (Rs > 1.75), confirm the elution order by injecting a standard of a pure enantiomer, if available.[1] Validate the method for linearity, precision, and accuracy as per ICH guidelines.[8]

Visualization: Chiral HPLC Troubleshooting Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 3. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. Chiral separation and detection enhancement of propranolol using automated pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing Detection Sensitivity of Propranolol and its Metabolites

Welcome to the technical support center for the bioanalysis of propranolol and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the detection sensitivity of these compounds. Here, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of propranolol and which metabolites should I target for comprehensive pharmacokinetic studies?

A1: Propranolol undergoes extensive metabolism primarily in the liver. Understanding these pathways is crucial for selecting the right analytes for your study. The three main initial pathways are:

-

Ring Oxidation: This pathway leads to the formation of 4-hydroxypropranolol, a pharmacologically active metabolite. This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP1A2.[1][2]

-

Side-Chain Oxidation: This process results in the formation of N-desisopropylpropranolol. The initial step is mainly catalyzed by CYP1A2 with some contribution from CYP2D6.[1][2] This metabolite is further converted to napthoxylactic acid.[1][2]

-

Direct Glucuronidation: Propranolol can also be directly conjugated with glucuronic acid.[1]

For a comprehensive pharmacokinetic assessment, it is recommended to quantify propranolol, 4-hydroxypropranolol, and N-desisopropylpropranolol. Additionally, depending on the study's objectives, monitoring the glucuronide conjugates of propranolol and 4-hydroxypropranolol can provide a more complete picture of the drug's disposition.[3][4]

Q2: What is the most sensitive and selective analytical technique for the quantification of propranolol and its metabolites in biological matrices?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of propranolol and its metabolites due to its high sensitivity, selectivity, and speed.[5][6][7][8] Ultra-Performance Liquid Chromatography (UPLC) systems can offer improved chromatographic resolution and faster analysis times compared to conventional HPLC. For chiral analysis of propranolol's enantiomers and their metabolites, two-dimensional liquid chromatography (2D-LC) can be a powerful tool, allowing for both achiral and chiral separations within a single analysis.[9]

Q3: How can I overcome the challenge of low plasma concentrations of propranolol metabolites, especially in specific patient populations like infants?

A3: The low concentrations of propranolol and its metabolites in certain populations, such as infants, necessitate a highly sensitive analytical method.[5] To achieve this, several aspects of the method should be optimized:

-

Efficient Sample Preparation: Utilize a sample preparation technique that effectively removes matrix interferences and concentrates the analytes. Solid-phase extraction (SPE) is often more effective than simple protein precipitation for achieving lower limits of quantification.

-

Optimized LC-MS/MS Parameters: Fine-tune the mass spectrometer settings, including ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energies for each analyte and its internal standard to maximize signal intensity.[5]

-

Appropriate Internal Standard: The use of a stable isotope-labeled internal standard (e.g., propranolol-d7) is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.[8] If a stable isotope-labeled standard is unavailable, a structural analog with similar physicochemical properties can be used.[5][6]

Troubleshooting Guide

Issue 1: Poor Peak Shape and Low Signal Intensity in LC-MS/MS Analysis

Possible Causes & Solutions:

-

Suboptimal Mobile Phase: The pH and organic composition of the mobile phase significantly impact the ionization efficiency and chromatographic retention of propranolol and its metabolites, which are basic compounds.

-

Recommendation: Use a mobile phase with a pH below the pKa of the analytes (around 9.5 for propranolol) to ensure they are in their protonated form for better retention on a C18 column and enhanced ionization in positive electrospray mode. Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase is a common practice.[6][8]

-

-

Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate and imprecise results.[5]

-

Recommendation:

-

Improve Chromatographic Separation: Optimize the gradient elution to separate the analytes from the bulk of the matrix components.

-

Enhance Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[8]

-

Use a Suitable Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for matrix effects.[8]

-

-

-

Improper Mass Spectrometer Settings: Incorrect ion source parameters or collision energies can lead to poor signal intensity.

-

Recommendation: Systematically optimize the MS parameters by infusing a standard solution of each analyte and its internal standard.

-

Issue 2: Inconsistent Results and Poor Reproducibility

Possible Causes & Solutions:

-

Inadequate Method Validation: A method that has not been properly validated according to regulatory guidelines (e.g., FDA's Bioanalytical Method Validation guidance) may lack the necessary robustness.[10][11]

-

Recommendation: Perform a full method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6]

-

-

Sample Preparation Variability: Inconsistent execution of the sample preparation steps can introduce significant variability.

-

Recommendation: Develop a clear and detailed standard operating procedure (SOP) for sample preparation. For manual methods, ensure consistent timing and technique. Consider automating the sample preparation process if a high throughput of samples is required.

-

-

Analyte Instability: Propranolol and its metabolites may degrade during sample collection, processing, or storage.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a simple and rapid method for preparing plasma samples.[5][6]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[5]

Protocol 2: Derivatization for Enhanced Detection (for Chiral Separations)

For certain applications, such as enhancing fluorescence detection or improving chiral separation, derivatization can be employed.[12]

-

Reagent Preparation: Prepare a solution of a chiral derivatizing agent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).

-

Derivatization Reaction: In a suitable vial, mix the sample or standard containing propranolol with the FLEC solution and a catalyst (e.g., a tertiary amine).

-

Incubation: Allow the reaction to proceed at room temperature for a specified time.

-

Quenching: Stop the reaction by adding a quenching reagent.

-

Analysis: Inject the derivatized sample into the HPLC system equipped with a fluorescence detector.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Propranolol and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Propranolol | 260.3 | 116.1 | 25 |

| 4-Hydroxypropranolol | 276.2 | 116.1 | 28 |

| N-Desisopropylpropranolol | 218.2 | 116.1 | 22 |

| Propranolol-d7 (IS) | 267.3 | 116.1 | 25 |

Note: These values are illustrative and should be optimized for your specific instrument and experimental conditions.

Visualizations

Caption: Major metabolic pathways of propranolol.

Caption: A typical protein precipitation workflow for plasma samples.

References

-

Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. [Link]

-

Li, Y., et al. (2020). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 10(33), 19445-19453. [Link]

-

Li, Y., et al. (2020). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances. [Link]

-

Pawar, S. D., et al. (2011). Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. Indian Journal of Pharmaceutical Sciences, 73(3), 343–346. [Link]

-

Lewis, R. J., et al. (2005). Simultaneous Quantitation of Atenolol, Metoprolol, and Propranolol in Biological Matrices Via LC/MS. Federal Aviation Administration. [Link]

-

Waters Corporation. (2023). Quantitation of N-Nitroso-Propranolol in Drug Substance using LC-MS/MS. [Link]

-

Yang, F. (2022). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Freie Universität Berlin. [Link]

-

de Castro, P. F., et al. (2008). Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Propranolol in Human Plasma and its Application to a Bioequivalence Study. ResearchGate. [Link]

-

Thorn, C. F. (2021). Propranolol Pathway, Pharmacokinetics. PharmGKB. [Link]

-

El-Ries, M. A., et al. (2000). AAS and spectrophotometric determination of propranolol HCl and metoprolol tartrate. Journal of Pharmaceutical and Biomedical Analysis, 24(2), 179-187. [Link]

-

Agudo, R., et al. (2008). Preparation of human metabolites of propranolol using laboratory-evolved bacterial cytochromes P450. Applied Microbiology and Biotechnology, 80(3), 427–436. [Link]

-

Lai, F., et al. (1993). Chiral separation and detection enhancement of propranolol using automated pre-column derivatization. Journal of Pharmaceutical and Biomedical Analysis, 11(2), 117-120. [Link]

-

Yang, F., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7476. [Link]

-

Yang, F., et al. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. MDPI. [Link]

-

Blanco, M., & Alcalá, M. (2015). Determination of Propranolol Hydrochloride in Pharmaceutical Preparations Using Near Infrared Spectrometry with Fiber Optic Probe and Multivariate Calibration Methods. Journal of Analytical Methods in Chemistry. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

Anthony, L., et al. (1989). Multiple pathways of propranolol's metabolism are inhibited by debrisoquin. Clinical Pharmacology & Therapeutics, 46(3), 297-300. [Link]

-

Wikipedia. Propranolol. [Link]

-

ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

Al-Sabha, W. A., & Al-Khafaji, H. A. (2021). Spectrophotometric Determination of Propranolol Hydrochloride via Oxidative Coupling Reaction with 2, 4-Dinitrophenyl Hydrazine. Impact: Journal of Applied Research in Engineering and Technology, 3(1), 1-10. [Link]

-

Belaz, K. R. A., et al. (2009). Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. ResearchGate. [Link]

-

Mondal, N., et al. (2013). DEVELOPMENT OF PROPRANOLOL HYDROCHLORIDE MATRIX TABLETS: AN INVESTIGATION ON EFFECTS OF COMBINATION OF HYDROPHILIC AND HYDROPHOB. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 660-666. [Link]

-

Jain, D. K., et al. (2012). RP-HPLC method for simultaneous estimation of propranolol hydrochloride and flunarizine dihydrochloride in their combined dosage formulation. ResearchGate. [Link]

-

PharmGKB. Propranolol Pathway, Pharmacokinetics. [Link]

-

Yang, F., et al. (2022). Chromatograms of 4-hydroxypropranolol glucuronide obtained from... ResearchGate. [Link]

-

KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. ClinPGx [clinpgx.org]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. faa.gov [faa.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. fda.gov [fda.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Chiral separation and detection enhancement of propranolol using automated pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Species Differences in Propranolol Metabolism

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the management of cardiovascular diseases for decades. Its therapeutic efficacy and safety profile are intimately linked to its metabolism, which is primarily hepatic. However, significant interspecies variations in propranolol metabolism present a considerable challenge in preclinical drug development. A thorough understanding of these differences is paramount for accurate extrapolation of pharmacokinetic and pharmacodynamic data from animal models to humans. This guide provides a comprehensive comparison of propranolol metabolism across key preclinical species and humans, offering experimental insights and robust protocols for researchers in the field.

The Metabolic Landscape of Propranolol: A Multi-Pathway Journey

Propranolol undergoes extensive first-pass metabolism, with less than 1% of the parent drug excreted unchanged. The primary metabolic routes include aromatic hydroxylation, N-dealkylation, and glucuronidation. The relative contribution of each pathway varies significantly across species, leading to distinct metabolite profiles and pharmacokinetic properties.

Key Metabolic Pathways

-

Aromatic Hydroxylation: This is a major pathway in humans, leading to the formation of 4'-hydroxypropranolol, an active metabolite with beta-blocking activity.[1] Other hydroxylated metabolites, such as 5'-hydroxypropranolol and 7'-hydroxypropranolol, are also formed.

-

N-Dealkylation: This pathway results in the formation of N-desisopropylpropranolol.

-

Glucuronidation: Propranolol and its hydroxylated metabolites can undergo direct conjugation with glucuronic acid to form propranolol glucuronide and hydroxypropranolol glucuronides, respectively.

-

Side-Chain Oxidation: This pathway leads to the formation of propranolol glycol and other minor metabolites.[2]

The enzymatic machinery responsible for these transformations primarily involves the cytochrome P450 (CYP) superfamily of enzymes, with specific isoforms playing dominant roles in different species.

Cross-Species Comparison: Unraveling the Metabolic Divergence

The metabolic fate of propranolol is not a "one-size-fits-all" scenario. Preclinical species exhibit marked differences in their capacity to metabolize this drug compared to humans.

Table 1: Comparative Metabolite Profiles of Propranolol in Hepatocytes

| Metabolite | Human | Monkey | Dog | Rat | Mouse |

| Total Metabolites Detected | 12 | 18 | 14 | 15 | 13 |

| 4'-Hydroxypropranolol | + | + | + | + | + |

| Propranolol Glucuronide | + | + | + | + | + |

| N-Desisopropylpropranolol | + | + | + | + | + |

| Propranolol Glycol | + | + | + | + | + |

| Naphthoxylactic Acid | + | + | + | + | + |

| N-Hydroxylamine Glucuronide | - | + | + | - | - |

| Dog-Specific Metabolites | - | - | 2 | - | - |

| Monkey-Specific Metabolites | - | 1 | - | - | - |

Data synthesized from Baughman et al. (2009).[3][4][5] "+" indicates detected, "-" indicates not detected.

Causality Behind the Differences: The Role of Cytochrome P450 Isoforms

The observed variations in metabolite profiles are a direct consequence of the differential expression and activity of CYP enzymes across species.

-

Humans: In humans, CYP2D6 is the primary enzyme responsible for the pharmacologically important 4'-hydroxylation, while CYP1A2 is the major contributor to N-dealkylation.[6] Both CYP2D6 and CYP1A2, along with CYP2C19, are involved in the overall metabolism of propranolol.[7]

-

Rats: In contrast to humans, rats exhibit significantly higher N-desisopropylation activity.[8] Studies have shown that in rats, CYP1A2 is the major enzyme involved in N-desisopropylation, with contributions from CYP3A and CYP2E1.[8] The metabolic activity in rat liver microsomes is considerably higher than in human microsomes within the clinical plasma concentration range.[9]

-

Dogs: Dogs exhibit unique metabolic pathways, including the formation of two dog-specific metabolites.[3] They also form an N-hydroxylamine glucuronide, a metabolite also observed in monkeys but not in humans, rats, or mice.[5] The oral bioavailability of propranolol in dogs is low, around 27%, due to extensive first-pass metabolism.[10]

-

Monkeys: Monkeys show the most extensive metabolism, with the highest number of detected metabolites (18 out of 21).[3] Like dogs, they form the N-hydroxylamine glucuronide.[5]

This enzymatic divergence underscores the critical need for careful species selection in preclinical studies to ensure the most relevant model for human metabolism.

Experimental Protocols for Investigating Propranolol Metabolism

To elucidate the cross-species differences in propranolol metabolism, a combination of in vitro and in vivo studies is essential.

In Vitro Metabolism Studies: A Mechanistic Deep Dive

In vitro systems provide a controlled environment to investigate the fundamental mechanisms of drug metabolism, identify metabolites, and characterize the enzymes involved.

Workflow for In Vitro Propranolol Metabolism Study

Caption: Workflow for in vitro propranolol metabolism analysis.

Detailed Protocol: Propranolol Metabolism in Cryopreserved Hepatocytes

This protocol provides a robust framework for comparing propranolol metabolism across different species using cryopreserved hepatocytes.

-

Thawing of Hepatocytes:

-

Rapidly thaw cryopreserved hepatocytes from the desired species (human, rat, dog, monkey) in a 37°C water bath.

-

Transfer the cell suspension to a conical tube containing pre-warmed incubation medium.

-

Centrifuge at a low speed (e.g., 100 x g) for 5 minutes to pellet the cells.

-

Gently resuspend the cell pellet in fresh incubation medium.

-

Determine cell viability and concentration using the trypan blue exclusion method.

-

-

Incubation:

-

Prepare a stock solution of propranolol in a suitable solvent (e.g., DMSO, not exceeding 0.5% of the final incubation volume).

-

In a 96-well plate, add the hepatocyte suspension to achieve a final cell density of approximately 0.5-1 x 10^6 viable cells/mL.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the metabolic reaction by adding propranolol to a final concentration of 1-10 µM.

-

Include control incubations:

-

No-propranolol control (hepatocytes only).

-

No-cell control (propranolol in medium).

-

-

-

Time-Point Sampling and Reaction Quenching:

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the incubation wells.

-

Immediately terminate the metabolic reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

-

-

Sample Preparation for Analysis:

-